1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine chemical structure and molecular weight
1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine chemical structure and molecular weight
An In-depth Technical Guide to 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and molecular weight of 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine, a molecule of interest in the field of medicinal chemistry and drug discovery.
Chemical Structure and Identity
1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine is a substituted pyrazole derivative. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, forms the core of this molecule. This core is functionalized at two positions:
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An amino group (-NH₂) is attached to the 4-position of the pyrazole ring.
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A 2-(isopropylthio)ethyl group is attached to one of the nitrogen atoms of the pyrazole ring.
The precise connectivity is at the N1 position of the pyrazole ring. The structure is confirmed by its SMILES (Simplified Molecular Input Line Entry System) notation: NC1=CN(CCSC(C)C)N=C1[1].
Below is a two-dimensional representation of the chemical structure of 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine.
Caption: 2D Chemical Structure of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine is presented in the table below. These properties are critical for its handling, formulation, and potential as a drug candidate.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N₃S | Calculated |
| Molecular Weight | 185.29 g/mol | Calculated |
| CAS Number | 1247614-91-0 | BLDpharm[1] |
Context in Drug Discovery and Medicinal Chemistry
The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The presence of an amino group and a flexible thioether side chain in 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine provides multiple points for potential interactions with biological targets.
Synthesis and Characterization
A detailed, experimentally validated synthesis protocol for 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine is not described in the currently available literature. However, a general synthetic strategy can be postulated based on established pyrazole chemistry. A plausible synthetic route is outlined below.
Caption: Postulated synthetic workflow for the molecule.
Experimental Protocol (Postulated):
Step 1: N-Alkylation of 4-Nitropyrazole
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To a solution of 4-nitropyrazole in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base (e.g., sodium hydride or potassium carbonate) at room temperature.
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Stir the mixture for a short period to allow for the deprotonation of the pyrazole nitrogen.
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Add 2-chloroethyl isopropyl sulfide to the reaction mixture.
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Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purify the crude product by column chromatography to yield 1-(2-(isopropylthio)ethyl)-1H-4-nitropyrazole.
Step 2: Reduction of the Nitro Group
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Dissolve the 1-(2-(isopropylthio)ethyl)-1H-4-nitropyrazole intermediate in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
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Add a reducing agent. Common methods include:
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Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Metal-acid reduction using tin(II) chloride in hydrochloric acid or iron powder in hydrochloric acid.
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Monitor the reaction until the starting material is consumed.
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After completion, work up the reaction mixture accordingly. For catalytic hydrogenation, filter off the catalyst. For metal-acid reduction, neutralize the acid and filter any solids.
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Extract the product with an organic solvent and purify by column chromatography or crystallization to obtain the final product, 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine.
Self-Validating System for Protocol Trustworthiness:
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Reaction Monitoring: Each step should be meticulously monitored by TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired product.
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Spectroscopic Confirmation: The structure of the intermediate and the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be consistent with the expected chemical structure.
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Purity Assessment: The purity of the final compound should be determined using high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Conclusion
1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine is a specific pyrazole derivative with a defined chemical structure and molecular weight. While detailed biological and experimental data are limited in publicly accessible sources, its structural features, particularly the privileged pyrazole core, suggest its potential as a scaffold in medicinal chemistry research. The postulated synthetic route provides a viable pathway for its preparation, which can be validated through standard chemical characterization techniques.
